Cas no 167420-52-2 (3-methyl-Furo[3,2-c]pyridine)
3-methyl-Furo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-Furo[3,2-c]pyridine
- 3-methylfuro[3,2-c]pyridine
- Furo[3,2-c]pyridine,3-methyl-
- Furo[3,2-c]pyridine,3-methyl-(9CI)
- SCHEMBL8344021
- 167420-52-2
- DTXSID30434036
- FURO[3,2-C]PYRIDINE, 3-METHYL-
- DB-287444
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- Inchi: 1S/C8H7NO/c1-6-5-10-8-2-3-9-4-7(6)8/h2-5H,1H3
- InChI Key: ONXGXFDUPPTOJW-UHFFFAOYSA-N
- SMILES: O1C=C(C)C2C=NC=CC1=2
Computed Properties
- Exact Mass: 133.052763847g/mol
- Monoisotopic Mass: 133.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
3-methyl-Furo[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173288-1g |
3-methylfuro[3,2-c]pyridine |
167420-52-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A029182421-1g |
3-Methylfuro[3,2-c]pyridine |
167420-52-2 | 95% | 1g |
$483.48 | 2022-04-02 |
3-methyl-Furo[3,2-c]pyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-methyl-Furo[3,2-c]pyridine
3-Methyl-Furo[3,2-c]pyridine (CAS No. 167420-52-2): A Versatile Heterocyclic Compound with Emerging Applications
3-Methyl-Furo[3,2-c]pyridine (CAS No. 167420-52-2) is a fascinating heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This bicyclic structure combines a furan ring with a pyridine moiety, creating a scaffold that offers interesting electronic properties and chemical reactivity. The methyl substitution at the 3-position further enhances its utility in synthetic chemistry and material science applications.
The growing interest in furopyridine derivatives like 3-methyl-Furo[3,2-c]pyridine stems from their relevance in pharmaceutical research, organic electronics, and as building blocks for more complex molecular architectures. Recent studies have highlighted the compound's potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) active compounds and anti-inflammatory agents. Its electron-rich nature makes it particularly interesting for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
From a synthetic chemistry perspective, 3-methyl-Furo[3,2-c]pyridine offers several advantages. The presence of both oxygen and nitrogen heteroatoms in its structure provides multiple sites for functionalization, allowing chemists to create diverse derivatives with tailored properties. This has led to its increasing use in medicinal chemistry and materials science, where researchers are exploring its potential as a building block for more complex molecular systems.
The compound's physicochemical properties are particularly noteworthy. With a molecular weight of 133.15 g/mol and the characteristic stability of aromatic systems, 3-methyl-Furo[3,2-c]pyridine demonstrates good thermal stability and interesting electronic properties. These characteristics make it suitable for various applications in material science, including its potential use in conductive polymers and as a component in organic semiconductors.
Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 3-methyl-Furo[3,2-c]pyridine in addressing current challenges in drug discovery and materials development. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it particularly valuable in the design of new pharmaceutical agents and functional materials. Researchers are actively investigating its potential in creating more efficient catalysts and sensors for various applications.
The market for furopyridine derivatives has been steadily growing, driven by increasing demand from the pharmaceutical and electronics industries. As a specialty chemical, 3-methyl-Furo[3,2-c]pyridine is becoming more widely available from chemical suppliers, with purity grades ranging from research quantities to larger commercial scales. The compound's stability and relatively straightforward synthesis make it an attractive option for both academic researchers and industrial applications.
From a green chemistry perspective, recent developments have focused on more sustainable synthetic routes to 3-methyl-Furo[3,2-c]pyridine and its derivatives. Researchers are exploring catalytic methods and solvent-free conditions to reduce the environmental impact of its production. These advancements align with the growing emphasis on sustainable chemical processes in both academic and industrial settings.
The analytical characterization of 3-methyl-Furo[3,2-c]pyridine typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and confirm its structural identity, which is crucial for research and industrial applications where precise chemical composition is essential.
Looking to the future, 3-methyl-Furo[3,2-c]pyridine is poised to play an increasingly important role in several cutting-edge technologies. Its potential applications in bioimaging probes, electronic materials, and as a scaffold for drug discovery continue to attract research attention. As synthetic methodologies improve and our understanding of its properties deepens, we can expect to see expanded uses for this versatile heterocyclic compound.
For researchers working with 3-methyl-Furo[3,2-c]pyridine, proper handling and storage are important considerations. While not classified as hazardous, standard laboratory precautions should be followed when working with this chemical compound. Appropriate personal protective equipment and proper ventilation are recommended when handling the substance in powder or solution form.
The intellectual property landscape surrounding furopyridine derivatives has become increasingly active, with numerous patents filed in recent years covering synthetic methods, pharmaceutical compositions, and material applications involving 3-methyl-Furo[3,2-c]pyridine. This patent activity reflects the compound's growing commercial importance and the expanding range of its potential applications across different industries.
In conclusion, 3-methyl-Furo[3,2-c]pyridine (CAS No. 167420-52-2) represents an important building block in modern chemistry with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features, combined with its synthetic accessibility and interesting physicochemical properties, ensure that this compound will remain an important focus of research and development in the coming years. As new applications continue to emerge, 3-methyl-Furo[3,2-c]pyridine is likely to play an increasingly significant role in addressing challenges across multiple scientific and technological domains.
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